

An In-depth Technical Guide to SAH-d4: Chemical Structure, Properties, and Applications

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Compound of Interest

Compound Name: SAH-d4

Cat. No.: B10767516

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This technical guide provides a comprehensive overview of S-Adenosylhomocysteine-d4 (**SAH-d4**), a deuterated isotopologue of the critical metabolic intermediate, S-Adenosylhomocysteine (SAH). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical and biological properties, and its primary application as an internal standard in quantitative analyses.

Chemical Structure and Identification

SAH-d4 is a synthetically modified version of SAH where four hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic labeling grants it a distinct mass-to-charge ratio (m/z) from its endogenous counterpart, making it an ideal internal standard for mass spectrometry-based quantification.

Chemical Structure:

- IUPAC Name: (2S)-2-amino-4-({[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}sulfanyl)butanoic acid-d4
- Synonyms: **SAH-d4**, S-(5'-deoxyadenosin-5'-yl)-L-homocysteine-d4[1]
- Molecular Formula: $C_{14}H_{16}D_4N_6O_5S$ [1]

- SMILES: NC1=NC=NC2=C1N=CN2[C@H]3--INVALID-LINK----INVALID-LINK----INVALID-LINK--C(O)=O">C@@HO3[\[1\]](#)

Physicochemical and Biological Properties

The physicochemical and biological properties of **SAH-d4** are nearly identical to that of endogenous SAH, with the key difference being its increased molecular weight due to the deuterium labeling.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **SAH-d4**:

Property	Value
Molecular Weight	388.4 g/mol [1]
Appearance	Crystalline solid [2]
Purity	≥98% (S-Adenosylhomocysteine), ≥99% deuterated forms (d1-d4) [2]
Solubility	DMSO: ~5 mg/mL, Dimethyl formamide (DMF): ~1 mg/mL, PBS (pH 7.2): ~5 mg/mL [1] [2]
Storage and Stability	Store at -20°C for up to 4 years. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month in a sealed container. [2] [3]

Biological Properties and Mechanism of Action of SAH

SAH-d4 itself is not biologically active in the traditional sense but serves as a tracer for its unlabeled counterpart, SAH. SAH is a crucial component of the methylation cycle, a fundamental metabolic pathway in all eukaryotic cells.

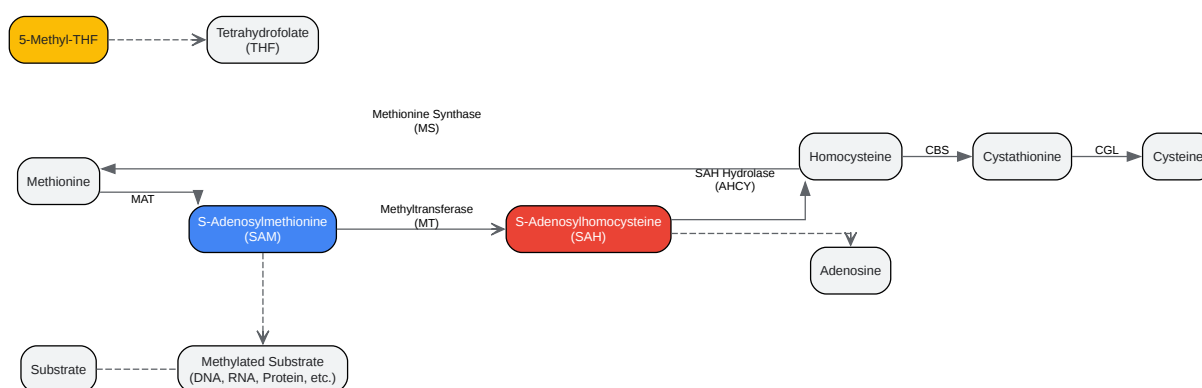
- Role in the Methylation Cycle: SAH is formed from the demethylation of S-adenosylmethionine (SAM), the universal methyl donor for a vast number of biological methylation reactions. These reactions are catalyzed by methyltransferase enzymes and are

essential for the modification of DNA, RNA, proteins, and lipids. The hydrolysis of SAH to adenosine and homocysteine is catalyzed by SAH hydrolase (AHCY).[4][5]

- Mechanism of Action: SAH is a potent product inhibitor of most SAM-dependent methyltransferases.[5] An elevated SAH/SAM ratio can, therefore, lead to the inhibition of cellular methylation, a state known as hypomethylation, which has been implicated in various pathological conditions.[5]

The Methylation Cycle Signaling Pathway

The methylation cycle is a critical metabolic pathway that regulates a wide range of cellular processes. The following diagram illustrates the central role of SAH in this cycle.



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Caption: The Methylation Cycle, highlighting the central role of SAH.

Experimental Protocols

The primary application of **SAH-d4** is as an internal standard for the accurate quantification of endogenous SAH levels in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Stock and Working Solutions

- **SAH-d4** Stock Solution (1 mg/mL):
 - Accurately weigh 1 mg of **SAH-d4**.
 - Dissolve in 1 mL of DMSO or an appropriate solvent.
 - Vortex thoroughly to ensure complete dissolution.
 - Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
- **SAH-d4** Working Solution (e.g., 5 µmol/L):
 - Prepare a serial dilution of the stock solution in a suitable solvent, such as 0.1% formic acid in water, to achieve the desired final concentration for spiking into samples.[\[6\]](#)

Sample Preparation for LC-MS/MS Analysis (Plasma)

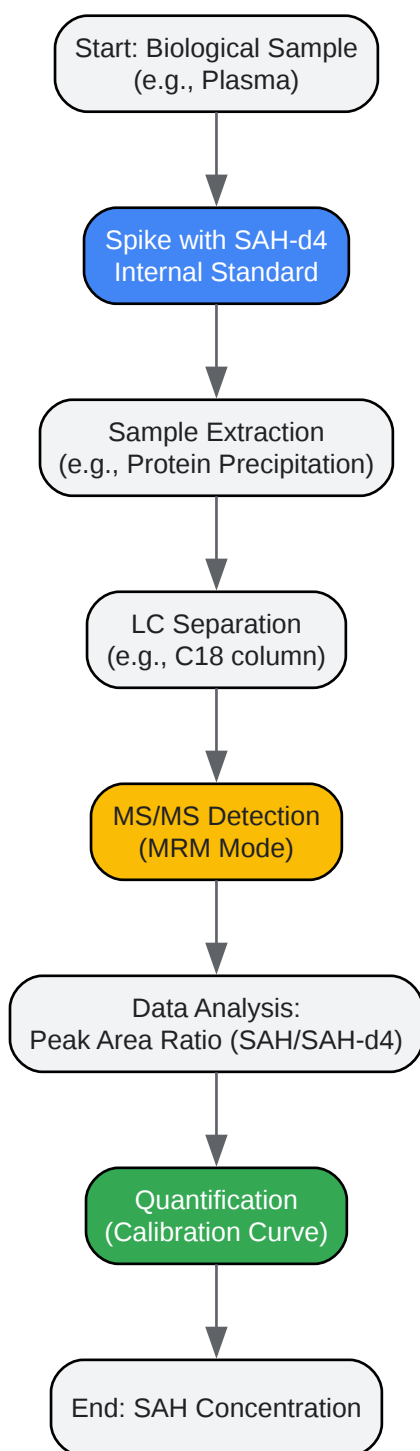
The following is a general protocol for the extraction of SAH from plasma samples. Optimization may be required depending on the specific sample matrix and instrumentation.

- Sample Spiking:
 - To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the **SAH-d4** internal standard working solution (e.g., 5 µmol/L).[\[6\]](#)
 - Vortex for 5 minutes and incubate at 4°C for 10 minutes.[\[6\]](#)
- Protein Precipitation:
 - Add 550 µL of ice-cold acetone to the sample.[\[6\]](#)
 - Vortex for 10 minutes and incubate at 4°C for an additional 10 minutes.[\[6\]](#)

- Centrifugation and Supernatant Collection:
 - Centrifuge the sample at 13,400 x g for 10 minutes at 4°C.[\[6\]](#)
 - Carefully transfer the supernatant to a new tube.
- Drying and Reconstitution:
 - Evaporate the supernatant to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification Workflow

The following diagram illustrates a typical workflow for the quantification of SAH using **SAH-d4** as an internal standard.



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Caption: A typical workflow for LC-MS/MS quantification of SAH.

LC-MS/MS Instrumentation and Data Analysis (Example)

- Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 3.0 x 150 mm, 3.5 μ m).[6]
 - Mobile Phase A: 10 mmol/L ammonium formate buffer (pH 3.4).[6]
 - Mobile Phase B: Acetonitrile.[6]
 - Gradient: A typical gradient would start with a low percentage of mobile phase B, which is then increased to elute the analytes.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Scan Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - SAH: m/z 385.1 \rightarrow 136.2[6]
 - **SAH-d4**: m/z 390.0 \rightarrow 137.2 (or other appropriate fragment)[6]
- Data Analysis:
 - The peak areas of the MRM transitions for both SAH and **SAH-d4** are integrated.
 - A calibration curve is constructed by plotting the ratio of the peak area of SAH to the peak area of **SAH-d4** against the known concentrations of SAH standards.
 - The concentration of SAH in the unknown samples is then determined from this calibration curve.

Conclusion

SAH-d4 is an indispensable tool for researchers studying the methylation cycle and its role in health and disease. Its use as an internal standard in LC-MS/MS assays allows for the highly accurate and precise quantification of endogenous SAH levels. This guide provides a

foundational understanding of the chemical properties, biological significance, and practical application of **SAH-d4**, empowering researchers to confidently incorporate this valuable reagent into their experimental workflows.

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